molecular formula C7H3N3O7 B1619841 2,4,6-Trinitrobenzaldehyde CAS No. 606-34-8

2,4,6-Trinitrobenzaldehyde

Cat. No. B1619841
CAS RN: 606-34-8
M. Wt: 241.11 g/mol
InChI Key: HWFUMAYINFTNSZ-UHFFFAOYSA-N
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Description

2,4,6-Trinitrobenzaldehyde is a chemical compound with the molecular formula C7H3N3O7 . It is also known by the alternate name Benzaldehyde, 2,4,6-trinitro- . The compound consists of a benzene ring substituted with three nitro groups and an aldehyde functional group. Its systematic IUPAC name is 2,4,6-trinitrobenzaldehyde .

Scientific Research Applications

  • Chemical Decomposition and Analysis :

    • TNBD is a reactive intermediate in the decomposition of 2,4,6-trinitrotoluene (TNT). It's significant in understanding the chemical mechanisms of TNT decomposition, which is crucial for environmental and safety considerations in areas where TNT is used or stored (Varga & Zeman, 2006).
  • Synthesis and Thermal Properties :

    • TNBD has been used in the synthesis of complex chemical compounds, such as N-methyl-(2,4,6-trinitrophenyl)fullerenopyrrolidine. Studies on these compounds reveal insights into their thermal stability, which is relevant for materials science and engineering (Chu Shi-jin, 2007).
  • Kinetic and Equilibrium Studies :

    • Research involving the interaction of sulfite ion with TNBD has contributed to our understanding of chemical kinetics and equilibrium. Such studies are essential in fields like analytical chemistry and environmental science (Marendic & Norris, 1973).
  • Environmental Remediation :

    • TNBD has been studied in the context of environmental remediation, particularly in the denitration and biodegradation of TNT. This research is pivotal in addressing the pollution caused by explosives in various environments (Stenuit et al., 2009).
  • Catalysis and Reaction Mechanisms :

    • Studies have explored the use of TNBD in various catalytic and chemical reactions, providing insights into reaction mechanisms and potential applications in synthetic chemistry (Pyun, 2011).
  • Adsorption and Degradation Mechanisms :

    • Research on the adsorption and degradation of TNT on surfaces, and the role of TNBD in these processes, contributes to our understanding of surface chemistry and environmental science (Mishra et al., 2021).
  • Advanced Oxidation Processes :

    • TNBD is involved in advanced oxidation processes, particularly in the degradation pathways of environmental contaminants like TNT. This research is essential for developing more efficient and eco-friendly methods for contaminant removal (He et al., 2016).
  • Synthesis of Energetic Compounds :

    • TNBD is used in the synthesis of energetic compounds, which is significant for materials science and the development of new materials with high energy content (Wu et al., 2014).

properties

IUPAC Name

2,4,6-trinitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3N3O7/c11-3-5-6(9(14)15)1-4(8(12)13)2-7(5)10(16)17/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFUMAYINFTNSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])C=O)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060550
Record name Benzaldehyde, 2,4,6-trinitro-
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Molecular Weight

241.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trinitrobenzaldehyde

CAS RN

606-34-8
Record name 2,4,6-Trinitrobenzaldehyde
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Record name Benzaldehyde, 2,4,6-trinitro-
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Record name Benzaldehyde, 2,4,6-trinitro-
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Record name Benzaldehyde, 2,4,6-trinitro-
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Record name 2,4,6-trinitrobenzaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
345
Citations
DE Dosch, M Reichel, M Born… - Crystal Growth & …, 2020 - ACS Publications
Recently the investigation of the correlation between the crystal structure and important properties such as the sensitivity and thermostability of energetic materials has gained more and …
Number of citations: 15 0-pubs-acs-org.brum.beds.ac.uk
N Marendic, AR Norris - Canadian Journal of Chemistry, 1973 - cdnsciencepub.com
Sulfite ion reacts with 2,4,6-trinitrobenzaldehyde in aqueous solution of ionic strength 0.14 M to yield a 1:1 σ-complex at low sulfite concentrations and a 2:1 σ-complex at high sulfite …
Number of citations: 6 cdnsciencepub.com
JC Dacons, HG Adolph, MJ Kamlet - The Journal of Physical …, 1970 - ACS Publications
Samples of TNT were partially decomposed (ca. 10-25%) by heating for 16-hr periods at 200. The complex decomposition product mixtures were shown by column chromatography to …
Number of citations: 93 0-pubs-acs-org.brum.beds.ac.uk
A Esteve-Núñez, JL Ramos - Environmental science & technology, 1998 - ACS Publications
The main contaminant at many military sites is 2,4,6-trinitrotoluene (TNT). This explosive remains stable in the environment, and because it is toxic, there is an urgent need for …
Number of citations: 116 0-pubs-acs-org.brum.beds.ac.uk
DT Witiak, MW Whitehouse - Biochemical Pharmacology, 1969 - Elsevier
Binding of chlorophenoxyacetic acids and other drugs to albumins from different species was studied by equilibrium dialysis and by two optical probes, 2,4,6-trinitrobenzaldehyde (…
TM McKinney, LF Warren, IB Goldberg… - The Journal of …, 1986 - ACS Publications
" Splitting by two nuclei. 6 Splitting by two 2H nuclei." 1= 3, 5-dinitro-4-methylphenyl 2, 4, 6-trinitrobenzyl nitroxide. 2= 3, 5-dinitro-4-methylphenyl 2, 3, 4, 5, 6-pentamethylbenzyl nitroxide…
Number of citations: 23 0-pubs-acs-org.brum.beds.ac.uk
NE Burlinson, ME Sitzman, LA Kaplan… - The Journal of Organic …, 1979 - ACS Publications
Photolysis of aqueous solutionsof 2, 4, 6-trinitrotoluene results in initial formation of the 2, 4, 6-trinitrobenzyl anion, 1. Evidence for this reactive intermediate, photogenerated in acidic or …
Number of citations: 47 0-pubs-acs-org.brum.beds.ac.uk
KG Shipp - The Journal of Organic Chemistry, 1964 - ACS Publications
NO, no2 hydrogen according to the procedures of Blatt. 8 An over-all yield of 40-45%, with each step having a mini-mum yield of 65%, was obtained from the following sequence of …
Number of citations: 104 0-pubs-acs-org.brum.beds.ac.uk
R Varga, S Zeman - Journal of hazardous materials, 2006 - Elsevier
Samples of 2,4,6-trinitrotoluene (TNT) exposed to heat or to shock and residues after their detonation have been analyzed chromatographically (LC-UV and LC/MS). It was found that …
BR Cho, SY Pyun - Bulletin of the Korean Chemical Society, 2010 - koreascience.kr
Nitrile-forming elimination reactions of (E)-benzaldoxime derivatives have been extensively investigated under various conditions. 1-7 The reactions proceeded by the E2 mechanism in …
Number of citations: 3 koreascience.kr

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